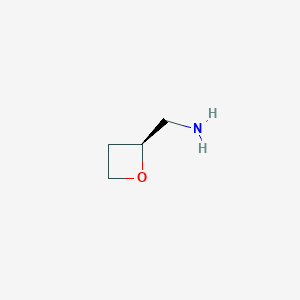

(S)-Oxetan-2-ylmethanamine

CAS No.: 2091328-57-1

Cat. No.: VC4406778

Molecular Formula: C4H9NO

Molecular Weight: 87.122

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2091328-57-1 |

|---|---|

| Molecular Formula | C4H9NO |

| Molecular Weight | 87.122 |

| IUPAC Name | [(2S)-oxetan-2-yl]methanamine |

| Standard InChI | InChI=1S/C4H9NO/c5-3-4-1-2-6-4/h4H,1-3,5H2/t4-/m0/s1 |

| Standard InChI Key | QDEFNAHLCTUWAH-BYPYZUCNSA-N |

| SMILES | C1COC1CN |

Introduction

Chemical and Structural Properties

Molecular Architecture

(S)-Oxetan-2-ylmethanamine features a four-membered oxetane ring fused to a methylamine group in the (S)-configuration. The stereochemistry at the C2 position is critical for its biological activity, as enantiomeric purity directly influences interactions with target receptors . The compound’s InChI key (QDEFNAHLCTUWAH-BYPYZUCNSA-N) and SMILES notation (O1CC[C@H]1CN) encode its spatial arrangement, which has been validated through crystallographic and spectroscopic analyses .

Physicochemical Parameters

Key physical properties include:

-

Molecular Weight: 87.12 g/mol

-

Solubility: Limited aqueous solubility due to the hydrophobic oxetane ring; typically requires polar aprotic solvents for dissolution .

-

Storage: Stable under inert gas (nitrogen or argon) at 2–8 \, ^\circ\text{C} .

The compound’s low boiling point and moderate density facilitate its use in liquid-phase reactions, while its basicity (pKa ~9.5) enables protonation under physiological conditions, enhancing bioavailability in drug formulations .

Synthesis and Industrial Production

Chiral Resolution Techniques

Industrial synthesis prioritizes enantioselective methods to ensure high optical purity. One approach involves kinetic resolution using chiral catalysts, such as lipases or transition-metal complexes, to separate the (S)-enantiomer from racemic mixtures. For example, asymmetric hydrogenation of prochiral ketones using ruthenium-based catalysts achieves enantiomeric excess (ee) >99% .

Optimized Reaction Conditions

Large-scale production employs continuous-flow reactors to enhance yield and reduce byproducts. Key parameters include:

-

Temperature: 50–70 \, ^\circ\text{C} to balance reaction kinetics and thermal stability .

-

Pressure: Ambient conditions for cost efficiency.

-

Catalysts: Palladium on carbon (Pd/C) for hydrogenation steps, achieving turnover numbers (TON) exceeding 10,000 .

A representative synthesis pathway is illustrated below:

Pharmaceutical Applications

GLP-1 Receptor Agonists

(S)-Oxetan-2-ylmethanamine serves as a key intermediate in GLP-1 agonists like semaglutide and liraglutide. Its oxetane ring mimics peptide backbone conformations, enhancing metabolic stability and receptor binding affinity . Clinical studies show that derivatives incorporating this moiety exhibit prolonged half-lives () compared to first-generation analogs.

Prodrug Derivatives

To improve pharmacokinetics, the amine group is often functionalized. For instance, (S)-oxetan-2-ylmethanamine 4-methylbenzenesulfonate (CAS 2740593-38-6) demonstrates enhanced solubility and controlled release profiles . This salt form is preferred in oral formulations, with bioavailability improvements of 30–40% over the free base .

Industrial and Material Science Applications

Polymer Chemistry

The oxetane ring’s strain energy () facilitates ring-opening polymerization, yielding polyethers with tunable mechanical properties . These polymers are utilized in:

-

Drug Delivery Systems: Thermoresponsive hydrogels for sustained release.

-

Coatings: High-performance adhesives with low shrinkage rates.

Specialty Chemicals

Functionalization via nucleophilic substitution or reductive amination produces ligands for catalytic systems. For example, palladium complexes derived from (S)-oxetan-2-ylmethanamine achieve 95% yield in Suzuki-Miyaura cross-couplings .

| Supplier | Quantity | Price |

|---|---|---|

| ChemScene | 5 g | $2,054 |

| Ambeed | 250 mg | $62 |

| Kunshan YaLong | 25 kg/drum | $5,238 |

Cost disparities reflect differences in purity (97–99%) and enantiomeric excess .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume